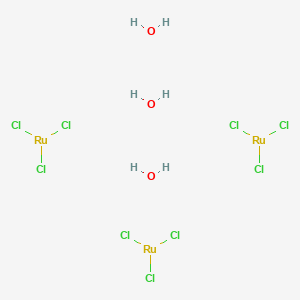
trichlororuthenium;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlororuthenium trihydrate, also known as ruthenium(III) chloride trihydrate, is a chemical compound with the formula RuCl₃·3H₂O. It is a dark brown or black solid that is hygroscopic and soluble in water, ethanol, and acetone. This compound is often used as a precursor for the synthesis of various ruthenium complexes and nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichlororuthenium trihydrate is typically synthesized by dissolving ruthenium oxides in hydrochloric acid. The resulting solution is then recrystallized to obtain the hydrated salt . Another method involves reacting ruthenium powder with sodium hypochlorite to form a brownish-black solution, which is then treated with sulfuric acid to generate golden yellow ruthenium tetroxide gas. This gas is introduced into a hydrochloric acid solution to produce trichlororuthenium trihydrate .
Industrial Production Methods
Industrial production of trichlororuthenium trihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The yield can reach up to 95% .
Chemical Reactions Analysis
Types of Reactions
Trichlororuthenium trihydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst for oxidation reactions, such as the oxidation of alkenes and alcohols.
Reduction: It can be reduced to form lower oxidation state ruthenium complexes.
Substitution: It participates in ligand substitution reactions to form various ruthenium complexes.
Common Reagents and Conditions
Common reagents used in reactions with trichlororuthenium trihydrate include:
Oxidizing agents: Such as hydrogen peroxide and oxygen.
Reducing agents: Such as sodium borohydride and hydrazine.
Ligands: Such as phosphines, amines, and carbonyl compounds.
Major Products Formed
The major products formed from reactions involving trichlororuthenium trihydrate include ruthenium nanoparticles, ruthenium oxide nanoparticles, and various ruthenium complexes .
Scientific Research Applications
Trichlororuthenium trihydrate has a wide range of scientific research applications, including:
Biology: It is used in the synthesis of ruthenium-based drugs and probes for biological studies.
Medicine: Ruthenium complexes derived from trichlororuthenium trihydrate are investigated for their anticancer and antimicrobial properties.
Mechanism of Action
The mechanism by which trichlororuthenium trihydrate exerts its effects involves its ability to act as a catalyst in various chemical reactions. The ruthenium center can undergo changes in oxidation state, facilitating electron transfer processes. In biological systems, ruthenium complexes can interact with DNA and proteins, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- Ruthenium(IV) oxide
- Ruthenium(II) chloride
- Ruthenium(III) acetylacetonate
Uniqueness
Trichlororuthenium trihydrate is unique due to its high solubility in water and organic solvents, making it versatile for various applications. Its ability to form stable complexes with a wide range of ligands also sets it apart from other ruthenium compounds .
Properties
Molecular Formula |
Cl9H6O3Ru3 |
|---|---|
Molecular Weight |
676.3 g/mol |
IUPAC Name |
trichlororuthenium;trihydrate |
InChI |
InChI=1S/9ClH.3H2O.3Ru/h9*1H;3*1H2;;;/q;;;;;;;;;;;;3*+3/p-9 |
InChI Key |
BBTSUMTYLMWTRX-UHFFFAOYSA-E |
Canonical SMILES |
O.O.O.Cl[Ru](Cl)Cl.Cl[Ru](Cl)Cl.Cl[Ru](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


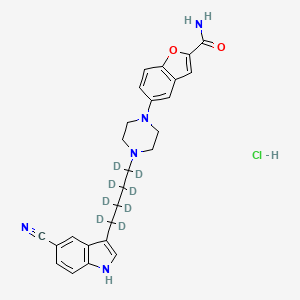
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
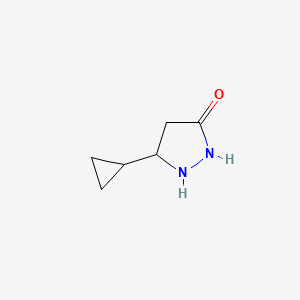
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
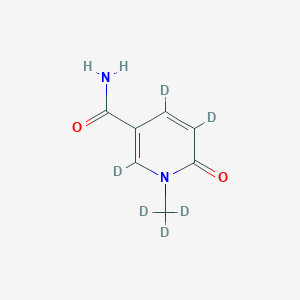
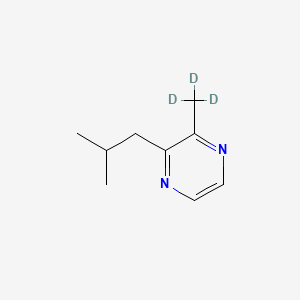

![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12364709.png)
![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)
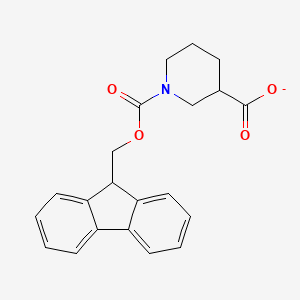
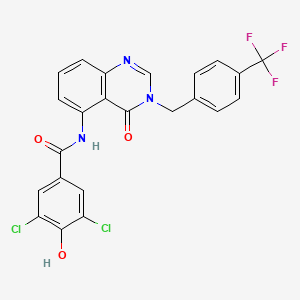
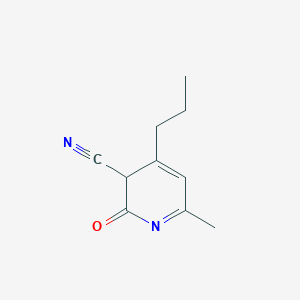
![5-[[(4S,12E)-18-methoxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]pentanoic acid](/img/structure/B12364739.png)
![[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone](/img/structure/B12364745.png)
